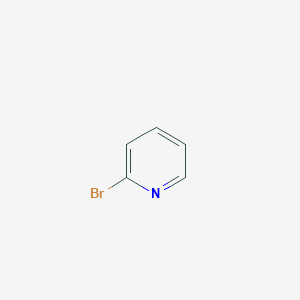

2-Bromopyridine

Descripción general

Descripción

2-Bromopyridine (CAS: 109-04-6) is a halogenated heterocyclic compound widely used as a versatile synthon in organic synthesis. Its bromine substituent at the 2-position of the pyridine ring enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and heterocyclic functionalizations. Key applications include its role in synthesizing TRPV1 antagonists , tetracyclic thienopyrimidinones , and polyheteroarylated 2-pyridones . Industrially, it is synthesized via diazotization of 2-aminopyridine using hydrobromic acid (HBr) and sodium nitrite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromopyridine can be synthesized from 2-aminopyridine through bromination. In this process, hydrobromic acid (over 48%) is first cooled to below 0°C, and 2-aminopyridine is slowly added. Liquid bromine is then added dropwise in a salt bath under freezing conditions, maintaining the reaction temperature below -5°C .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the bromination of pyridine derivatives using bromine or other brominating agents under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Análisis De Reacciones Químicas

2-Bromopyridine undergoes various types of chemical reactions, including:

Substitution Reactions:

Negishi Coupling: this compound reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Goldberg Reaction: This reaction involves the formation of 2-alkyl(aryl)aminopyridines from this compound using copper catalysts.

Oxidation and Reduction Reactions:

Oxidation: this compound can be oxidized to form pyridine N-oxides under specific conditions.

Reduction: It can be reduced to form 2-pyridyl derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Catalysts: Palladium, copper, and ruthenium catalysts are commonly used in reactions involving this compound.

Solvents: Organic solvents such as ether, dichloromethane, and acetonitrile are frequently used.

Major Products:

Biaryl Compounds: Formed through cross-coupling reactions.

2-Alkyl(aryl)aminopyridines: Produced via the Goldberg reaction.

Aplicaciones Científicas De Investigación

Synthetic Methodologies

The synthesis of 2-bromopyridine can be achieved through several methods, each with distinct advantages and yields.

- Craig Synthesis : This method involves the reaction of 2-aminopyridine with a concentrated aqueous solution of sodium nitrite and hydrobromic acid saturated with bromine. This process is known for its high yield and efficiency in producing this compound .

- Direct Bromination : Pyridine can undergo direct bromination to yield this compound; however, this method often results in lower yields due to the formation of by-products .

- Halogen Exchange : Utilizing 2-chloropyridine as a precursor, this method involves the reaction with hydrogen bromide in an organic solvent. While effective, it requires prior preparation of the chlorinated compound .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Cardiovascular Drugs : It is notably used in the synthesis of disopyramide phosphate (Norpace), a medication for heart rhythm disorders. The compound's ability to act as an electrophile makes it suitable for nucleophilic substitution reactions that lead to complex drug structures .

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antimicrobial activity, making them potential candidates for new antibiotic formulations .

Material Science Applications

In materials science, this compound is utilized for synthesizing functionalized polymers and advanced materials:

- Ligands in Coordination Chemistry : The compound acts as a ligand for transition metal complexes, which are essential for catalysis and material synthesis . For example, its coordination with copper(II) has been studied extensively for developing new hybrid materials with unique properties .

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into organic frameworks has shown promise in enhancing the performance of OLEDs due to its electronic properties .

Case Study 1: Synthesis of Pyridone Derivatives

A study optimized the formation of 2-pyridone derivatives from this compound using ruthenium catalysts. The reaction conditions were fine-tuned to achieve up to 100% conversion rates, showcasing the versatility of this compound as a synthon in complex organic transformations .

Case Study 2: Antimicrobial Activity Evaluation

Research conducted on various derivatives of this compound demonstrated notable antimicrobial effects against several bacterial strains. The structure-activity relationship (SAR) studies indicated that modifications at different positions on the pyridine ring could enhance efficacy .

Data Table: Summary of Synthetic Methods and Yields

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Craig Synthesis | High yield; efficient | >90 |

| Direct Bromination | Simple but lower yield | ~48 |

| Halogen Exchange | Requires precursor | Variable |

Mecanismo De Acción

The mechanism of action of 2-Bromopyridine in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution reactionsIn catalytic reactions, the metal catalysts (e.g., palladium, copper) coordinate with the nitrogen atom of the pyridine ring, enhancing the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2-Bromopyridine vs. 2-Chloropyridine

This compound vs. Electron-Donating Substituted Pyridines

Electron-withdrawing bromine in this compound facilitates electrophilic substitutions and pyridone formation. For example, in Ru(II)-mediated reactions, this compound derivatives with electron-withdrawing groups (e.g., -Br, -CF₃) achieved 40–75% yields in pyridone synthesis, whereas electron-donating groups (e.g., -CH₃) showed reduced efficiency .

This compound vs. Aryl Bromides

In Pd-catalyzed formylation, this compound exhibits lower reactivity compared to aryl bromides (e.g., 4-bromoanisole) due to catalyst deactivation via dimer formation post oxidative addition .

Catalytic Challenges

- Grignard Reagent Formation : this compound fails to form Grignard reagents with Mg due to nitrogen's electronegativity destabilizing the Mg–C bond .

- Palladium Catalysis : Requires optimized ligands (e.g., DIFLUORPHOS) to mitigate deactivation pathways .

Data Tables

Table 1: Reactivity of this compound vs. 2-Chloropyridine in Nickel-Catalyzed Reactions

| Substrate | Product Yield (%) | Enantiomeric Excess (% ee) | Reaction Conditions | Reference |

|---|---|---|---|---|

| This compound | 69 | 57 | (R)-DIFLUORPHOS, 100°C | |

| 2-Chloropyridine | 93 | 97 | (R)-DIFLUORPHOS, 100°C |

Table 2: Yields of Pyridones from Substituted 2-Bromopyridines

| Substituent on this compound | Relative Yield of Pyridone (%) | Notes | Reference |

|---|---|---|---|

| 3-CH₃ | 40 | Requires extended reaction times | |

| 5-CF₃ | 75 | Optimal electronic activation |

Actividad Biológica

2-Bromopyridine is an aromatic compound characterized by a bromine atom attached to the second carbon of the pyridine ring. This structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-nitrogen (C-N) bonds. Its biological activity is primarily explored through its utility in synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals.

This compound exhibits significant reactivity due to the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions. The compound can participate in various organic transformations, including:

- Goldberg Reaction : A catalytic process that allows for the synthesis of amides from secondary amines and this compound, showcasing its utility in forming complex molecules .

- Cross-Coupling Reactions : These reactions, often catalyzed by transition metals such as palladium, enable the formation of C-N bonds, making this compound a key building block for synthesizing diverse pyridine derivatives.

Biological Applications

The biological activity of this compound can be observed through its role in synthesizing several important compounds:

- Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications of the compound have led to the development of new antibiotics .

- Anticancer Compounds : Some derivatives have shown potential anticancer activity, indicating that this compound can serve as a scaffold for drug discovery in oncology .

- Neuroactive Substances : The compound's ability to form various derivatives has also been explored in developing neuroactive drugs, highlighting its significance in medicinal chemistry .

Synthesis and Case Studies

The synthesis of this compound typically involves the diazotization of 2-aminopyridine followed by bromination. This method allows for high yields and purity of the final product .

Case Study: Synthesis of Amides

A notable study focused on using this compound to synthesize 2-methylaminopyidine amides through Goldberg reactions. This method demonstrated high efficiency and selectivity, yielding various amide products that could be further explored for biological activity .

Table 1: Summary of Biological Activities and Applications

The biological activity associated with this compound derivatives often involves their interaction with specific biological targets. For example:

- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes involved in disease pathways, providing therapeutic effects.

- Receptor Modulation : Certain compounds derived from this compound have been shown to modulate neurotransmitter receptors, impacting neurological functions.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 2-bromopyridine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via bromination of pyridine derivatives. A common approach involves reacting 2-aminopyridine with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) under controlled temperatures (<0°C) to minimize side reactions . Lab-scale procedures emphasize precise stoichiometry and inert atmospheres to avoid decomposition. For example, using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound as a substrate requires anhydrous conditions and degassed solvents to optimize yields . Yield improvements (up to 83.8%) are achieved by iterative purification steps, such as ether extraction and vacuum distillation .

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280, P305+P351+P338) .

- Ventilation : Use fume hoods for reactions releasing vapors (P271) .

- Emergency Procedures : For inhalation, move to fresh air and monitor for respiratory distress; for ingestion, rinse mouth and seek medical attention without inducing vomiting (P304+P340, P301+P310) .

- Storage : Keep in cool, well-ventilated areas away from oxidizers and acids to prevent hazardous reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyridine ring. For example, the bromine atom at the 2-position deshields adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS distinguishes isomers (e.g., 2-bromo vs. 3-bromopyridine) by analyzing fragmentation patterns and kinetic energy release profiles .

- FT-IR : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) and monitors reaction progress .

Advanced Research Questions

Q. How does the position of bromine in pyridine derivatives influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2-bromo substituent’s proximity to the nitrogen atom enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings. For instance, in Pd-catalyzed reactions (e.g., Negishi or Stille couplings), this compound’s electronic effects stabilize transition states, improving catalytic turnover. Comparative studies with 3-bromopyridine show lower yields due to steric hindrance and reduced resonance stabilization . Computational studies (e.g., DFT) can model charge distribution to predict reactivity trends .

Q. What computational approaches are used to resolve contradictions in toxicity data for this compound?

- Methodological Answer : The lack of empirical toxicity data (e.g., LD₅₀, carcinogenicity) necessitates predictive modeling:

- QSAR (Quantitative Structure-Activity Relationship) : Correlates molecular descriptors (e.g., logP, polar surface area) with toxicity endpoints.

- Read-Across Analysis : Uses data from structurally similar compounds (e.g., 2-chloropyridine) to estimate hazards .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways and toxicity mechanisms .

Q. How can researchers address discrepancies in metastable ion stability observed in mass spectrometric studies of this compound isomers?

- Methodological Answer : Discrepancies arise from differences in internal energy distribution during ionization. To resolve this:

- Collision-Induced Dissociation (CID) : Vary collision energies to map fragmentation pathways and identify isomer-specific ions .

- Kinetic Energy Release (KER) Measurements : Compare KER values for metastable ions; this compound exhibits distinct profiles due to bromine’s electron-withdrawing effects .

- Isotopic Labeling : Use deuterated analogs to trace fragmentation routes and validate mechanistic hypotheses .

Q. Data Contradiction Analysis

Q. Why are there conflicting reports on the carcinogenic potential of this compound, and how should researchers navigate this uncertainty?

- Methodological Answer : The EPA notes insufficient data to classify carcinogenicity (no IARC/NTP evaluations) . To address this:

- Tiered Testing : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before chronic in vivo studies.

- Systematic Reviews : Aggregate data from analogs (e.g., brominated aromatics) to identify structure-activity trends .

- Transparent Reporting : Clearly state data limitations in risk assessments and advocate for targeted funding to fill knowledge gaps .

Propiedades

IUPAC Name |

2-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRWILPUOVGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051564 | |

| Record name | 2-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid; [EPA - PPRTV] Pale yellow or colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 2-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-04-6 | |

| Record name | 2-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7MLC4VD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12,13-epoxy-9-alkoxy-10E-octadecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.